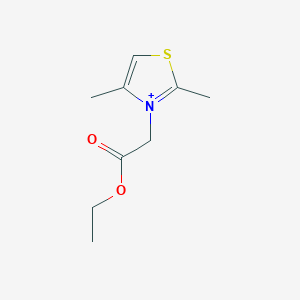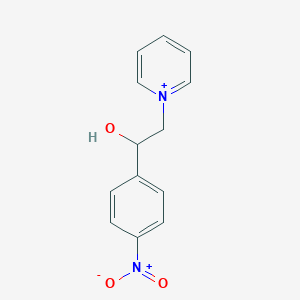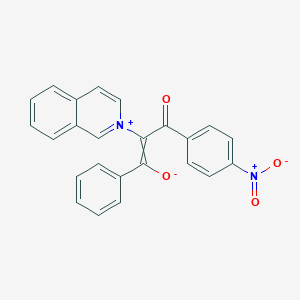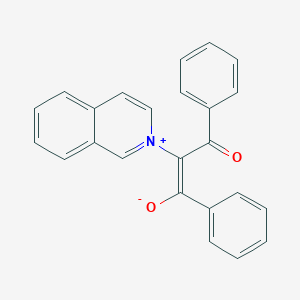![molecular formula C25H26N4O7 B280568 3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280568.png)
3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. This compound belongs to the class of pyridine derivatives and is known for its unique structure and properties.
Mechanism of Action
The mechanism of action of 3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or receptors in the body, which could have potential therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that this compound has some biochemical and physiological effects. For example, this compound has been found to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its unique structure and properties, which make it a potential candidate for various scientific research applications. However, one limitation is that the mechanism of action of this compound is not yet fully understood, which makes it difficult to predict its potential therapeutic benefits.
Future Directions
There are several future directions for research on 3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One direction is to further investigate the mechanism of action of this compound and its potential therapeutic benefits. Another direction is to explore the use of this compound as a lead molecule in the development of new drugs. Additionally, future research could focus on the synthesis of analogs of this compound and their potential applications in medicine.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in the field of medicine. Its unique structure and properties make it a potential candidate for various scientific research applications. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic benefits.
Synthesis Methods
The synthesis of 3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of 3-pyridinecarboxylic acid with ethylenediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then reacted with 3-nitrobenzoyl chloride and dimethyl malonate to obtain the final compound.
Scientific Research Applications
The unique structure and properties of 3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate make it a potential candidate for various scientific research applications. One such application is in the field of medicinal chemistry, where this compound can be used as a lead molecule in the development of new drugs.
Properties
Molecular Formula |
C25H26N4O7 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
3-O-ethyl 5-O-[2-(pyridine-3-carbonylamino)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H26N4O7/c1-4-35-24(31)20-15(2)28-16(3)21(22(20)17-7-5-9-19(13-17)29(33)34)25(32)36-12-11-27-23(30)18-8-6-10-26-14-18/h5-10,13-14,22,28H,4,11-12H2,1-3H3,(H,27,30) |
InChI Key |
SLKCSVBWJWDYLZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCNC(=O)C3=CN=CC=C3)C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCNC(=O)C3=CN=CC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Benzoyl-9,10-dimethyl-8-thia-10a-aza-8H-cyclopenta[k]fluoranthene-10a-ium](/img/structure/B280485.png)
![2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280486.png)
![3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280487.png)






![2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280501.png)
![2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280503.png)
![2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280506.png)
![Tetrahydro-2-furanylmethyl 8-(aminocarbonyl)-4-{2-nitrophenyl}-2-methyl-1,4-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B280507.png)

